molecular formula C10H8NO7S2- B3423665 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate CAS No. 312693-54-2

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate

Cat. No. B3423665
CAS RN: 312693-54-2
M. Wt: 318.3 g/mol
InChI Key: APRRQJCCBSJQOQ-UHFFFAOYSA-M
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Description

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate, also known as SodiuM 4-AMino-5-hydroxy-2,7-naphthalenedisulfonate Hydrate, is a compound with the molecular formula C10H10NNaO8S2 . It is usually isolated as a gray powder .


Molecular Structure Analysis

The IUPAC name for this compound is sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate . The InChIKey is YYIGOAMEITZADH-UHFFFAOYSA-M . The Canonical SMILES representation is C1=C2C=C (C=C (C2=C (C=C1S (=O) (=O)O)N)O)S (=O) (=O) [O-].O. [Na+] .


Physical And Chemical Properties Analysis

This compound appears as a white to beige to grey to brown powder or crystals and/or lumps . It is slightly soluble in cold water and readily soluble in hot water . The molecular weight is 359.3 g/mol .

Scientific Research Applications

Polymer Science Applications

  • A study by Mehdipour-Ataei et al. (2008) developed novel sulfonated copolyimide membranes using a monomer related to 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate, exploring its applications in fuel cell membranes due to its thermal stability and ion exchange capacity. The research indicates the monomer's potential in enhancing the physical properties of polymers for energy applications (Mehdipour-Ataei et al., 2008).

Environmental Science and Treatment

  • Kudlich et al. (1999) highlighted the role of disulfonated naphthalene derivatives, similar in structure to 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate, in the anaerobic reduction of azo dyes by microorganisms, showcasing its significance in understanding dye degradation processes and environmental implications (Kudlich et al., 1999).

Analytical Chemistry Applications

  • A spectrophotometric method leveraging 7-Amino-1-naphthol-3,6-disulfonic acid, closely related to the compound , was used for determining trivalent iron, showcasing its utility in analytical chemistry for metal ion detection. This study by Seth and Dey (1963) emphasizes the compound's utility as a chromophoric reagent in detecting and analyzing metal ions (Seth & Dey, 1963).

Safety and Hazards

When handling this compound, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIGOAMEITZADH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate

CAS RN

5460-09-3, 312693-54-2
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium hydrogen 4-amino-5-hydroxynaphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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